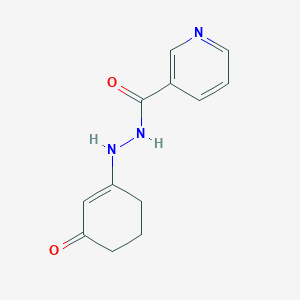![molecular formula C17H18FNO3 B5743182 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5743182.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is an organic compound with the molecular formula C17H18FNO3 This compound is characterized by the presence of a fluorobenzamide group attached to a 3,4-dimethoxyphenylethyl moiety
作用机制
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.
Mode of Action
This compound binds to the α7nAChR . The binding site of this compound is the same as that of bungarotoxin, a potent neurotoxin . This interaction triggers a series of biochemical reactions that lead to changes in the function of the nervous system.
Biochemical Pathways
It is known that the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells . This suggests that the compound may influence pathways related to amyloid metabolism and neurodegeneration.
Result of Action
This compound has been shown to have neuroprotective effects . It can improve the toxicity of nerve cells and has been found to effectively improve the learning ability and memory ability of experimental animals . These effects suggest that the compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other drugs, the physiological state of the individual, and external factors like temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with an acetamide group instead of a benzamide group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXSGZXNJNVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

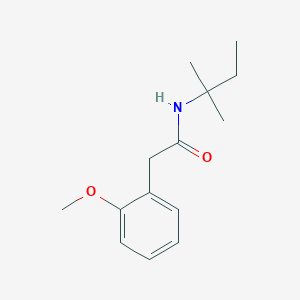
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5743117.png)
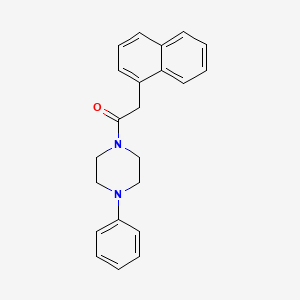
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5743127.png)
![4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B5743132.png)
![2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE](/img/structure/B5743137.png)
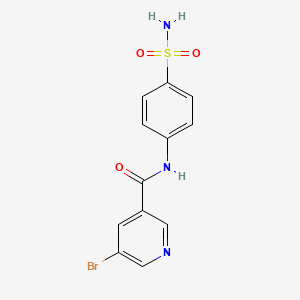

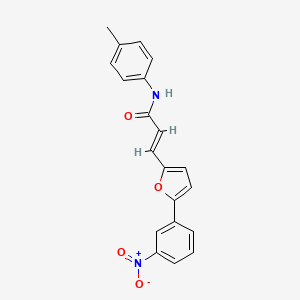
![N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-methyl-3-nitrobenzohydrazide](/img/structure/B5743153.png)
